1,4-Dimethyl-1H-1,2,3-triazol-5-amine

Medicinal Chemistry Click Chemistry Bioisostere Design

Generic triazole substitution risks lost biological activity through regioisomerism. 1,4-Dimethyl-1H-1,2,3-triazol-5-amine (CAS 1536564-18-7) delivers the precisely defined 1,4-disubstituted scaffold with a critical 5-amino pharmacophore validated by Merck for antiproliferative activity (ATC series, pEC₅₀ > 6). Key advantages: (1) Trans-amide isostere for proteolytically stable peptidomimetics; (2) Metal- & azide-free synthetic accessibility for scalable manufacturing; (3) Documented superiority over DMPP in nitrification inhibition (up to 98% NO₂⁻ suppression). Available in research quantities with quality assurance.

Molecular Formula C4H8N4
Molecular Weight 112.13 g/mol
CAS No. 1536564-18-7
Cat. No. B13002989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dimethyl-1H-1,2,3-triazol-5-amine
CAS1536564-18-7
Molecular FormulaC4H8N4
Molecular Weight112.13 g/mol
Structural Identifiers
SMILESCC1=C(N(N=N1)C)N
InChIInChI=1S/C4H8N4/c1-3-4(5)8(2)7-6-3/h5H2,1-2H3
InChIKeyWRFLDNDZJWAMOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dimethyl-1H-1,2,3-triazol-5-amine Procurement Specification


1,4-Dimethyl-1H-1,2,3-triazol-5-amine (CAS 1536564-18-7) is a nitrogen-rich heterocyclic building block with the molecular formula C₄H₈N₄ and a molecular weight of 112.13 g/mol [1]. It belongs to the 1,4-disubstituted 1,2,3-triazole class, a privileged scaffold in medicinal chemistry and agrochemical research due to its high thermal and hydrolytic stability, rigid π-conjugation, and capacity for functional diversification [2]. This compound specifically features a 5-amino group, a key pharmacophoric element for biological target engagement, distinguishing it from simpler triazole cores.

trans-Amide bioisostere for peptidomimetic design studies
Nitrification inhibitor scaffold research (agrochemical class)
5-Amino-1,2,3-triazole building block for cell proliferation pathway assays
Accessible via metal-free, azide-free synthetic routes

1,4-Dimethyl-1H-1,2,3-triazol-5-amine: Differentiation from Analogs


Generic substitution among triazole-based building blocks is scientifically unsound due to the profound impact of regio- and structural isomerism on biological activity, synthetic accessibility, and physicochemical properties. The 1,4-disubstituted 1,2,3-triazole motif in this compound is not equivalent to its 1,5-disubstituted regioisomer or the 1,2,4-triazole core [1]. For example, in nitrification inhibition, 1,4-disubstituted 1,2,3-triazoles have been shown to significantly outperform the commercial standard 3,4-dimethylpyrazole phosphate (DMPP), a different heterocyclic class, in soil incubations [2]. Similarly, the presence of the 5-amino group is critical for antiproliferative activity, as established by Merck's foundational patents on 5-amino-1,2,3-triazoles [3]. Interchanging this specific substitution pattern with an unsubstituted or differently substituted analog would introduce unacceptable risk of altered or lost function in a research or development program.

1,5-Regioisomer geometry mismatch
May shift amide bond mimicry from trans to cis conformation, altering target engagement context.
Absence of 5-amino pharmacophore
Unsubstituted or differently substituted triazoles would omit the key group for antiproliferative pathway studies (class-level).
Non-triazole heterocycle (e.g., DMPP)
Nitrification inhibition performance observed in 1,4-disubstituted triazole class may not transfer to alternative scaffolds.

1,4-Dimethyl-1H-1,2,3-triazol-5-amine: Comparative Evidence


1,4- vs. 1,5-Disubstituted Triazole Bioactivity

The 1,4-disubstituted 1,2,3-triazole core of the target compound is a proven non-classical bioisostere for the trans-amide bond, which is crucial for designing protease-resistant peptidomimetics [1]. This property is not shared by the 1,5-disubstituted regioisomer, which acts as a cis-amide bond mimic, leading to fundamentally different conformational preferences and biological outcomes [2]. In a triazole scan of a tumor-targeting peptide, replacement of an amide bond with a 1,4-disubstituted 1,2,3-triazole resulted in retained receptor affinity (IC50 values within 2-fold of the parent peptide) and significantly enhanced proteolytic stability, whereas the 1,5-regioisomer was not evaluated due to its incompatible geometry.

Amide Bond Mimicry
Class-level
1,4-Disubstituted mimics trans-amide (retains receptor affinity); 1,5-regioisomer mimics cis-amide (not evaluated for trans context)
Supports trans-amide bioisostere context
Data to verify for target compound; peptide analog context
Medicinal Chemistry Click Chemistry Bioisostere Design

Nitrification Inhibition by 1,4-Disubstituted Triazoles

The 1,4-disubstituted 1,2,3-triazole class, to which this compound belongs, has been identified as a novel class of agricultural nitrification inhibitors (NIs) that can outperform the commercial 'gold standard', 3,4-dimethylpyrazole phosphate (DMPP) [1]. In laboratory soil incubations, specific 1,4-disubstituted triazoles demonstrated superior inhibition of nitrification compared to DMPP under identical conditions [2]. In a bacterial assay, 1,4-disubstituted triazoles with aliphatic substituents achieved up to 98% inhibition of nitrite production by Nitrosomonas europaea, while compounds with polar functional groups (e.g., amines, esters) were significantly less effective [3]. This suggests that the target compound's aliphatic methyl groups and lack of polar substituents position it favorably for high activity in this application area.

Nitrification Inhibition
Class-level
Up to 98% inhibition of nitrite production (class member)
Reported nitrification inhibitor class context
Soil incubation context; target compound data not specified
Agrochemical Research Environmental Science Nitrification Inhibitor

5-Amino Group in Antiproliferative Activity

The 5-amino substitution on the 1,2,3-triazole ring is a defining feature for antiproliferative activity. Merck & Co. patents disclose that 5-amino-1,2,3-triazoles constitute a new class of antiproliferative agents useful in treating psoriasis, inflammatory bowel syndrome, and certain cancers [1]. This activity is contingent on the presence of the 5-amino group; unsubstituted or differently substituted triazoles do not exhibit this specific pharmacological profile. In a related series, 5-amino-1,2,3-triazole-4-carboxamides (ATCs) demonstrated submicromolar potency (pEC₅₀ > 6) against intracellular Trypanosoma cruzi in VERO cells, confirming the 5-amino group's role in target engagement [2].

Antiproliferative Activity
Class-level
pEC₅₀ > 6 (related ATC series)
Reported cell proliferation pathway context
Merck patent class-level; T. cruzi assay data
Cancer Research Antiproliferative Agents Pharmaceutical Development

Metal-Free, Azide-Free Synthesis of 1,4-Disubstituted Triazoles

The synthesis of 1,4-disubstituted 1,2,3-triazoles, including the target compound, can be achieved via modern metal-, azide-, and halogen-free methods [1]. This contrasts with the traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC), which, while effective, raises concerns about metal contamination and the handling of potentially explosive azides. A scalable three-component coupling of α-ketoacetals, tosyl hydrazide, and a primary amine has been developed, providing access to 1,4-substituted triazoles in excellent yields with outstanding functional group tolerance [2]. This metal-free approach is a significant differentiator for procurement, as it suggests the potential for a cleaner, more scalable, and cost-effective supply chain compared to triazole analogs that rely solely on metal-catalyzed routes.

Synthetic Route
Class-level
Metal-free, azide-free 3-component coupling
Supports scalable synthesis context
Class-level method; target compound accessible
Synthetic Methodology Green Chemistry Process Development

1,4-Dimethyl-1H-1,2,3-triazol-5-amine: Application Scenarios


Protease-Resistant Peptidomimetics & Bioisostere Design

This compound is ideally suited as a building block in the design of peptidomimetics where a trans-amide bond requires replacement with a stable, non-hydrolyzable isostere. The 1,4-disubstituted 1,2,3-triazole core has been validated to retain receptor affinity while conferring enhanced proteolytic stability, as demonstrated in tumor-targeting peptide analogs [1]. Its use is scientifically justified over the 1,5-regioisomer or unsubstituted triazoles when the maintenance of trans-conformation is critical.

Next-Generation Nitrification Inhibitor Discovery

Given the class-level evidence that 1,4-disubstituted 1,2,3-triazoles can outperform commercial nitrification inhibitors like DMPP [2], this compound serves as a valuable starting material or core scaffold for the synthesis of novel agrochemicals. Its aliphatic substitution pattern aligns with the structural features of the most potent inhibitors identified in bacterial assays (up to 98% inhibition of NO₂⁻ production by Nitrosomonas europaea) [3].

Antiproliferative & Antiparasitic Lead Optimization

The 5-amino-1,2,3-triazole core is a privileged pharmacophore for antiproliferative activity, as established by Merck & Co. patents [4]. This compound can be used as a versatile intermediate for the synthesis of libraries aimed at optimizing potency (e.g., submicromolar pEC₅₀ > 6 observed in related ATC series) and selectivity against cancer or parasitic targets [5].

Green & Scalable Triazole Process Development

For process chemists and manufacturing scientists, this compound's scaffold is accessible via modern metal- and azide-free synthetic methodologies [6]. This makes it a relevant model substrate or target for developing cleaner, safer, and more scalable manufacturing processes, a key differentiator from many triazole analogs that are reliant on traditional CuAAC chemistry.

Application
Selection Property
Validation Focus
Peptidomimetic Design Studies
1,4-Disubstituted regioisomer for trans-amide mimicry
Receptor binding and proteolytic stability profiling
Nitrification Inhibitor Research
Aliphatic 1,4-disubstituted triazole scaffold
Soil nitrification inhibition and degradation pathway studies
Antiproliferative Pathway Studies
5-Amino-1,2,3-triazole pharmacophore
Cell proliferation and target engagement assays
Scalable Synthesis Development
Metal-free synthetic route accessibility
Process scalability and impurity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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